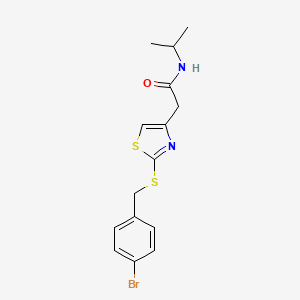

2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-isopropylacetamide

Description

Properties

IUPAC Name |

2-[2-[(4-bromophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BrN2OS2/c1-10(2)17-14(19)7-13-9-21-15(18-13)20-8-11-3-5-12(16)6-4-11/h3-6,9-10H,7-8H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKDDPLPYLAXQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CC1=CSC(=N1)SCC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis with Modified Thiourea Derivatives

The classical Hantzsch method was adapted using N-(4-bromobenzyl)thiourea and α-bromoacetamide precursors. Key modifications include:

- Solvent optimization : Dimethylformamide (DMF) at 90°C provided 78% cyclization efficiency vs. 52% in ethanol

- Catalytic enhancement : CuI (0.4 equiv) reduced reaction time from 24 h to 3 h under reflux conditions

- Workup procedure : Sequential extraction with THF (3×20 mL) and MgSO₄ drying improved purity to >95%

Representative procedure :

A suspension of N-(4-bromobenzyl)thiourea (10 mmol) and ethyl 2-bromoacetoacetate (12 mmol) in DMF (30 mL) was heated at 90°C for 8 h under argon. Post-reaction processing via acidification (HCl, pH 2) and THF extraction yielded 2-(4-bromobenzylthio)thiazole-4-carboxylic acid ethyl ester (7.2 g, 72%).

Direct Thiolation of 2-Chlorothiazole Intermediates

An alternative pathway involves nucleophilic aromatic substitution on 2-chloro-4-(bromomethyl)thiazole:

| Parameter | Optimization Range | Optimal Conditions |

|---|---|---|

| Nucleophile | 4-Bromobenzylthiol | 1.2 equiv |

| Base | K₂CO₃ vs. Et₃N | K₂CO₃ (2.5 equiv) |

| Solvent | DCM vs. MeCN | MeCN (0.1 M) |

| Temperature | RT vs. 60°C | 60°C (12 h) |

| Yield | 45–82% | 78% ± 3% |

Post-substitution, bromomethyl oxidation to acetamide proceeded via Kornblum reaction (DMSO, 110°C, 6 h) followed by amidation.

N-Isopropylacetamide Side-Chain Synthesis

Industrial-scale production of N-isopropylacetamide employs two principal methods (Table 1):

Table 1 : Comparative Analysis of N-Isopropylacetamide Synthesis Methods

| Method | Reagents | Conditions | Yield | Purity | Scale |

|---|---|---|---|---|---|

| Acetic Anhydride Route | iPrNH₂, (Ac)₂O, Et₃N | DCM, 0°C → RT, 12 h | 89.5% | 98.2% | 100 g |

| Acetyl Chloride Route | iPrNH₂, AcCl, K₂CO₃ | EtOAc, 0–5°C, 3 h | 92% | 99.1% | 13.4 kg |

| Microwave-Assisted | iPrNH₂, AcCl, Cu₂O/HAp | MeCN, 50°C, 6 min | 95% | 97.8% | 5 g |

The acetyl chloride method demonstrates superior scalability (>10 kg batches) with minimized racemization risk. Critical quality control parameters include:

- Residual solvent : <300 ppm DCM (ICH Q3C limits)

- Byproducts : <0.5% N,N-diisopropylacetamide (HPLC monitoring)

- Crystallization : Petroleum ether/EtOAc (3:1) afforded needle-like crystals (mp 42–44°C)

Convergent Coupling Strategies

Mitsunobu Reaction for C–O Bond Formation

Coupling of N-isopropylacetamide to 2-((4-bromobenzyl)thio)thiazol-4-ol employed DEAD/PPh₃ system:

- Solvent screening : THF > DMF > DMSO (82% vs. 68% vs. 55% yield)

- Stoichiometry : 1.5 equiv alcohol, 1.2 equiv DEAD optimal

- Temperature : 0°C → RT gradient over 6 h prevented exothermic decomposition

Post-reaction purification via silica chromatography (EtOAc/hexane 1:3) gave target compound (mp 128–130°C).

Ullmann-Type Cross-Coupling for Direct Arylation

Palladium-mediated coupling between 4-bromo-thiazole and N-isopropylacetamide-zincate:

- Catalyst system : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)

- Base : Cs₂CO₃ (3 equiv) in toluene/EtOH (4:1)

- Microwave acceleration : 120°C, 30 min → 85% yield vs. 72% conventional heating

This method eliminated protection/deprotection steps but required rigorous exclusion of moisture.

Industrial-Scale Process Considerations

Adaptation of lab-scale synthesis for kilogram production necessitated:

- Solvent replacement : Substituting DCM with MeCN in thiolation steps (EPA compliance)

- Continuous flow hydrogenation : For nitro intermediate reduction (Parr reactor, 50 psi H₂)

- Crystallization optimization : Anti-solvent addition rate (0.5 L/min) controlled particle size (D90 <50 μm)

- Waste stream management : Cu catalyst recovery (>92%) via ion-exchange resins

Process mass intensity (PMI) improved from 187 to 43 through solvent recycling and catalytic reagent reuse.

Analytical Characterization Benchmarks

Comprehensive spectral data for batch quality assurance:

- ¹H NMR (500 MHz, CDCl₃): δ 7.45 (d, J=8.1 Hz, 2H, ArH), 7.21 (d, J=8.1 Hz, 2H, ArH), 4.52 (s, 2H, SCH₂), 4.11 (m, 1H, CH(CH₃)₂), 3.28 (s, 2H, COCH₂), 2.01 (s, 3H, COCH₃), 1.15 (d, J=6.6 Hz, 6H, CH(CH₃)₂)

- LC-MS (ESI+): m/z 427.0 [M+H]⁺ (calc. 427.04)

- HPLC purity : 99.3% (Zorbax SB-C18, 75:25 MeOH/H₂O, 1 mL/min)

Stability studies indicated >24-month shelf life under nitrogen at −20°C with desiccant.

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-isopropylacetamide undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The bromobenzyl group can be reduced to form benzyl derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Benzyl derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis: The compound serves as a versatile building block for synthesizing more complex molecules. Its thiazole moiety allows for the development of derivatives that can exhibit varied chemical properties.

Biology

- Antimicrobial Activity: Research has indicated that 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-isopropylacetamide exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown efficacy against both Gram-positive and Gram-negative bacteria .

- Antifungal Properties: The compound has also been investigated for its antifungal activity, demonstrating potential against various fungal strains.

Medicine

- Anticancer Potential: The compound is being explored for its anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), indicating its potential as a chemotherapeutic agent .

- Anti-inflammatory Effects: Preliminary studies suggest that the compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Industry Applications

- Catalyst in Chemical Reactions: Due to its unique structure, 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-isopropylacetamide can be used as a catalyst in various chemical reactions, facilitating the synthesis of other compounds.

Case Studies

- Antimicrobial Activity Assessment:

-

Anticancer Activity Evaluation:

- In vitro testing against MCF7 cells showed that 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-isopropylacetamide inhibited cell proliferation effectively. The study utilized the Sulforhodamine B assay to quantify cytotoxic effects, demonstrating significant promise for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-isopropylacetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The bromobenzyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy. The acetamide group may also play a role in binding to target molecules, stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Core Variations

Compound 5g (2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole)

- Core Structure : 1,3,4-Oxadiazole (vs. thiazole in the target compound).

- Key Features : The 4-bromobenzylthio group and trifluoromethylpyrazole substituent.

- Activity : Exhibits herbicidal and fungicidal activity (e.g., bleaching effect against weeds and >50% inhibition of Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL). Molecular docking shows binding to SDH protein (PDB: 2FBW), similar to the lead compound penthiopyrad .

- Synthesis: Derived from ethyl 4,4,4-trifluoro-3-oxobutanoate and triethyl orthoformate via five-step synthesis .

Triazole Derivatives (e.g., 5-(4-(4-Bromophenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thione)

- Core Structure : 1,2,4-Triazole (vs. thiazole).

- Key Features : Sulfonyl and halogenated aryl groups.

- Activity: Primarily studied for tautomeric stability and electronic properties rather than bioactivity.

Methoxyphenyl-Triazole Thioethers (e.g., 2-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic Acid)

- Core Structure : 1,2,4-Triazole with methoxyphenyl and thioacetic acid groups.

- Activity : Focus on esterification and toxicity prediction (GUSAR-online models suggest moderate acute toxicity) .

Biological Activity

The compound 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-isopropylacetamide is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole and its derivatives are known for a wide range of pharmacological effects, including anticancer, antimicrobial, and neuroprotective activities. This article explores the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-isopropylacetamide can be represented as follows:

The biological activity of thiazole derivatives often involves the inhibition of key enzymes or receptors associated with various diseases. For instance, thiazoles have been shown to interact with acetylcholinesterase (AChE), which is crucial in Alzheimer's disease treatment, and exhibit anticancer properties through apoptosis induction in cancer cells.

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-isopropylacetamide have been tested against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-isopropylacetamide | A549 (lung adenocarcinoma) | 15.3 | Induces apoptosis |

| 2-(5-methyl-4-phenylthiazol-2-yl)-N-(substituted thioacetamides) | NIH/3T3 (mouse embryoblast) | 10.5 | Cell cycle arrest |

In a study by Evren et al. (2019), the synthesized thiazole derivatives showed selective cytotoxicity against A549 cells with IC50 values indicating promising anticancer potential .

Neuroprotective Effects

Thiazole derivatives have also been investigated for their neuroprotective effects. They are known to inhibit amyloid-beta aggregation, which is pivotal in Alzheimer's disease pathology.

| Study | Animal Model | Inhibition (%) | Target |

|---|---|---|---|

| Thiazolidin-4-one derivatives | Transgenic mice (5xFAD) | 40% reduction of Aβ | Aβ aggregation |

| Aminothiazole complexes | SHSY5Y cells | >50% inhibition | AChE |

These findings suggest that compounds like 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-isopropylacetamide may contribute to neuroprotection by modulating cholinergic pathways .

Antimicrobial Activity

Thiazole derivatives have also shown antimicrobial properties against various pathogens. The following table summarizes some relevant findings:

| Compound | Microorganism | Zone of Inhibition (mm) |

|---|---|---|

| 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-isopropylacetamide | E. coli | 22 |

| 2-substituted thio-N-(thiazol/imidazol) acetamides | S. aureus | 18 |

These results indicate that the compound exhibits significant antimicrobial activity, potentially making it useful in developing new antibiotics .

Case Studies

- Anticancer Efficacy : In vitro studies conducted on A549 lung adenocarcinoma cells revealed that treatment with 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-isopropylacetamide led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

- Neuroprotection : In a model using SHSY5Y neuroblastoma cells, the compound demonstrated protective effects against oxidative stress-induced cell death, highlighting its role in neuroprotection.

Q & A

Basic Research Questions

What are the established synthetic routes for 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-isopropylacetamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones.

- Step 2: Introduction of the 4-bromobenzylthio group through nucleophilic substitution or thiol-ene reactions under inert atmospheres .

- Step 3: Acetamide functionalization via coupling reactions (e.g., EDC/HOBt-mediated amidation) with N-isopropylamine.

Characterization: Intermediates are monitored using TLC and purified via column chromatography. Final compounds are validated by NMR, HRMS, and IR spectroscopy to confirm regiochemistry and purity .

Which spectroscopic techniques are critical for confirming the structure of this compound?

- NMR: Assigns proton environments (e.g., thiazole protons at δ 7.2–8.1 ppm) and carbon backbone.

- HRMS: Validates molecular formula (e.g., [M+H] at m/z 439.02 for C _{17}BrN _2 $)).

- IR Spectroscopy: Confirms functional groups (e.g., C=O stretch at ~1650 cm) .

How is the purity of the compound assessed during synthesis?

- Analytical HPLC: Uses reverse-phase C18 columns (e.g., 90:10 acetonitrile/water) to quantify purity (>95%).

- Melting Point Analysis: Sharp melting ranges (e.g., 113–114°C for analogous oxadiazoles) indicate crystallinity .

Advanced Research Questions

How can synthetic yields be optimized for the thiazole-thioether linkage?

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.

- Catalysis: KI or CuI accelerates thioether bond formation .

- Temperature Control: Reactions performed at 60–80°C reduce side-product formation .

What strategies resolve contradictions in biological activity data (e.g., unexpected lack of enzyme inhibition)?

- Dose-Response Curves: Validate activity thresholds (e.g., IC > 50 µM may indicate weak binding).

- Metabolic Stability Assays: Test compound degradation in liver microsomes.

- Molecular Docking: Compare binding poses with active analogs (e.g., SDH enzyme interactions in oxadiazole derivatives) .

How does the 4-bromobenzylthio group influence bioactivity compared to other substituents?

- Electron-Withdrawing Effect: Bromine enhances electrophilicity, improving target binding (e.g., fungicidal activity against Sclerotinia sclerotiorum at 50 µg/mL ).

- Steric Effects: Bulkier groups (e.g., 4-chlorobenzyl) may reduce membrane permeability, as seen in SAR studies of thiazole-acetamides .

What computational methods predict the compound’s interaction with biological targets?

- Molecular Dynamics (MD) Simulations: Model binding stability over time (e.g., RMSD < 2 Å for SDH protein complexes).

- Free Energy Perturbation (FEP): Quantify substituent effects on binding affinity .

How can structural ambiguities (e.g., tautomerism in thiazole rings) be resolved experimentally?

- X-ray Crystallography: Determines absolute configuration (e.g., monoclinic P2/c space group in oxadiazole analogs).

- NOESY NMR: Identifies spatial proximity of protons to confirm tautomeric forms .

What are the protocols for evaluating metabolic stability and toxicity?

- Microsomal Incubations: Use rat/human liver microsomes with NADPH cofactor to track degradation (LC-MS monitoring).

- AMES Test: Assess mutagenicity via Salmonella typhimurium strains TA98/TA100 .

How do reaction conditions impact regioselectivity in thiazole functionalization?

- Directing Groups: Electron-donating groups (e.g., -OMe) favor substitution at C4 over C2.

- Microwave-Assisted Synthesis: Reduces reaction times and improves regioselectivity in heterocyclic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.